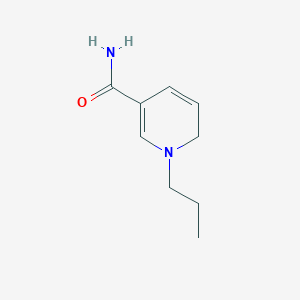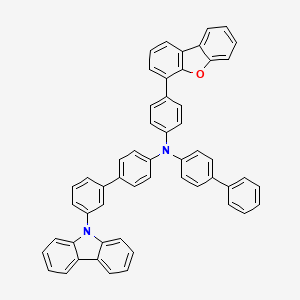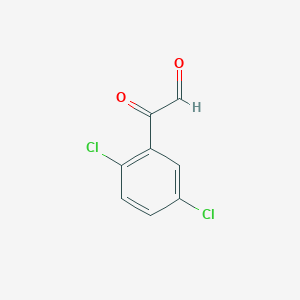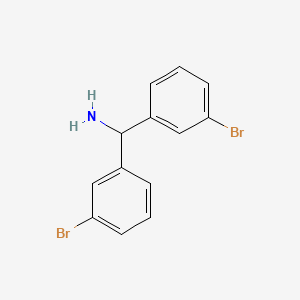![molecular formula C22H21BO3 B14134295 4,4,5,5-Tetramethyl-2-naphtho[2,3-b][1]benzofuran-3-yl-1,3,2-dioxaborolane](/img/structure/B14134295.png)
4,4,5,5-Tetramethyl-2-naphtho[2,3-b][1]benzofuran-3-yl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-naphtho2,3-bbenzofuran-3-yl-1,3,2-dioxaborolane is an organic compound with the molecular formula C22H21BO3 and a molecular weight of 344.21134 g/mol . This compound is known for its unique structural features, which include a naphthobenzofuran core and a dioxaborolane moiety. It is used in various chemical reactions and has significant applications in scientific research.
Vorbereitungsmethoden
The synthesis of 4,4,5,5-Tetramethyl-2-naphtho2,3-bbenzofuran-3-yl-1,3,2-dioxaborolane typically involves the reaction of naphthobenzofuran derivatives with boronic acids or boronate esters under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the naphthobenzofuran derivative is reacted with a boronic acid in the presence of a palladium catalyst and a base . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
4,4,5,5-Tetramethyl-2-naphtho2,3-bbenzofuran-3-yl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,4,5,5-Tetramethyl-2-naphtho2,3-bbenzofuran-3-yl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used as a fluorescent probe in biological assays due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4,4,5,5-Tetramethyl-2-naphtho2,3-bbenzofuran-3-yl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can form stable complexes with various substrates, facilitating chemical transformations. The naphthobenzofuran core provides structural stability and enhances the compound’s reactivity .
Vergleich Mit ähnlichen Verbindungen
4,4,5,5-Tetramethyl-2-naphtho2,3-bbenzofuran-3-yl-1,3,2-dioxaborolane can be compared with similar compounds such as:
4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane: This compound has a thiophene ring instead of a naphthobenzofuran core, which affects its reactivity and applications.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: This compound contains a benzothiadiazole core and is used in different chemical reactions and applications.
The uniqueness of 4,4,5,5-Tetramethyl-2-naphtho2,3-bbenzofuran-3-yl-1,3,2-dioxaborolane lies in its specific structural features, which provide distinct reactivity and applications in various fields.
Eigenschaften
Molekularformel |
C22H21BO3 |
|---|---|
Molekulargewicht |
344.2 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-naphtho[2,3-b][1]benzofuran-3-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C22H21BO3/c1-21(2)22(3,4)26-23(25-21)16-9-10-17-18-11-14-7-5-6-8-15(14)12-19(18)24-20(17)13-16/h5-13H,1-4H3 |
InChI-Schlüssel |
LHXWDGDJQXKBLN-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC5=CC=CC=C5C=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-chloro-2-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B14134212.png)

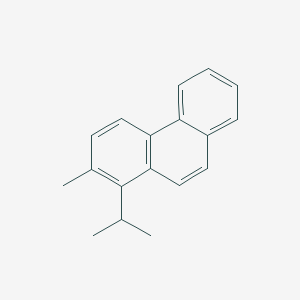

![2,4,9-Triphenylbenzo[f]isoindole-1,3-dione](/img/structure/B14134254.png)

![1-(4-Chlorophenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]cyclopentanecarboxamide](/img/structure/B14134264.png)
